An In-depth Technical Guide to Phenethylammonium Iodide (PEAI)
An In-depth Technical Guide to Phenethylammonium Iodide (PEAI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of phenethylammonium iodide (PEAI). It also details its critical role in the fabrication of advanced optoelectronic devices. All quantitative data is presented in structured tables, and key experimental protocols are provided.
Chemical Identity and Physical Properties
Phenethylammonium iodide (PEAI) is an organic ammonium salt that has garnered significant attention for its use as a molecular building block in materials science. It is composed of a phenethylammonium cation and an iodide anion.
| Property | Value | Reference |
| IUPAC Name | 2-phenylethylazanium;iodide | [1] |
| Synonyms | Phenethylamine hydroiodide, PEAI | [1][2] |
| CAS Number | 151059-43-7 | [2][3] |
| Molecular Formula | C₈H₁₂IN | [1][2][4] |
| Molecular Weight | 249.09 g/mol | [1][2][4] |
| Appearance | White powder | [2] |
| Melting Point | 283 °C | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CC[NH3+].[I-] | [1] |
| InChI Key | UPHCENSIMPJEIS-UHFFFAOYSA-N | [1] |
Synthesis of Phenethylammonium Iodide
The synthesis of PEAI is a straightforward acid-base reaction. The following protocol is adapted from established methods for synthesizing similar short-chain alkylammonium halides.[5]
Experimental Protocol: Synthesis of PEAI
Materials:
-
Phenethylamine (C₈H₁₁N)
-
Hydroiodic acid (HI), 57 wt% in water
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenethylamine in ethanol.
-
Place the flask in an ice bath and begin stirring.
-
Slowly add a stoichiometric equivalent of hydroiodic acid (57 wt%) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 2 hours. A white precipitate of phenethylammonium iodide will form.
-
Remove the solvent using a rotary evaporator at 50 °C until a crude solid product is obtained.
-
Wash the crude product by adding diethyl ether and stirring the resulting suspension for 30 minutes. This step should be repeated three times to remove any unreacted starting materials.
-
Collect the purified white precipitate by filtration.
-
Further purify the product by recrystallization from a mixed solvent system of ethanol and diethyl ether.
-
Dry the final product in a vacuum oven at 60 °C for 24 hours.
Synthesis Workflow Diagram
Spectroscopic and Crystallographic Characterization
While comprehensive spectral data for pure, isolated PEAI is not extensively published, its characteristic features can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the phenethylammonium cation is expected to show distinct signals for the aromatic, ethyl, and ammonium protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenethylammonium Cation Solvent: DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (para) | ~7.2 (triplet) | ~129 |
| Aromatic C-H (meta) | ~7.3 (triplet) | ~129 |
| Aromatic C-H (ortho) | ~7.2 (doublet) | ~127 |
| Aromatic C (quaternary) | - | ~138 |
| -CH₂- (benzylic) | ~2.9 (triplet) | ~35 |
| -CH₂- (amino) | ~3.2 (triplet) | ~41 |
| -NH₃⁺ | Broad singlet | - |
Infrared (IR) Spectroscopy
The FTIR spectrum of PEAI will be dominated by vibrations from the ammonium group, the alkyl chain, and the aromatic ring.
Table 3: Predicted Principal FTIR Absorption Bands for PEAI
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium-Strong |
| ~3200 | N-H Stretch (Ammonium) | Strong, Broad |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1600 | N-H Bend (Ammonium) | Strong |
| 770 - 730 & 710 - 690 | Aromatic C-H Out-of-Plane Bend | Strong |
Mass Spectrometry (MS)
As an ionic salt, PEAI is best analyzed by electrospray ionization (ESI) mass spectrometry. The analysis would be conducted in positive ion mode to detect the phenethylammonium cation.
Table 4: Predicted ESI-MS Data for Phenethylammonium Cation
| m/z (amu) | Ion | Description |
|---|---|---|
| 122.1 | [C₈H₁₂N]⁺ | Molecular Ion (Phenethylammonium Cation) |
| 105.1 | [C₈H₉]⁺ | Fragment from loss of ammonia (NH₃) |
| 30.0 | [CH₄N]⁺ | Fragment from benzylic cleavage ([CH₂NH₂]⁺) |
Crystal Structure
In these structures, such as bis(phenylethylammonium) lead iodide ((PEA)₂PbI₄), the bulky phenethylammonium cations act as organic spacers that separate inorganic layers of lead iodide octahedra. This creates a quantum well-like structure. The crystal system for (PEA)₂PbI₄ is reported as triclinic, with space group P-1.[6] The presence of the PEA cation dictates the layered arrangement and is crucial for the material's electronic and physical properties.
Application in Perovskite Solar Cells
PEAI is a key material in the development of high-performance and stable perovskite solar cells (PSCs). It serves two primary functions:
-
Surface Passivation: When applied to a 3D perovskite film, PEAI can passivate surface defects, such as halide vacancies. This reduces non-radiative recombination of charge carriers, leading to an increase in the open-circuit voltage (V_oc) and fill factor (FF) of the solar cell.[3][7]
-
Formation of 2D/quasi-2D Layers: The bulky phenethylammonium cation acts as a spacer, enabling the formation of a thin 2D perovskite layer on top of the primary 3D perovskite absorber. This 2D capping layer provides enhanced stability against moisture and other environmental factors due to the hydrophobic nature of the aromatic ring.[3]
Experimental Workflow: Fabrication of a PSC with PEAI Passivation
The following diagram illustrates a typical workflow for fabricating a planar n-i-p perovskite solar cell that incorporates a PEAI surface passivation step.[8]
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. Phenethylammonium iodide | CAS 151059-43-7 [greatcellsolarmaterials.com]
- 3. Phenethylammonium iodide | Borun New Material - ChemBorun [chemborun.com]
- 4. 碘化苯乙胺 | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
